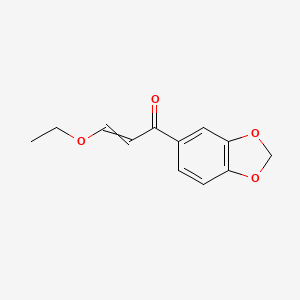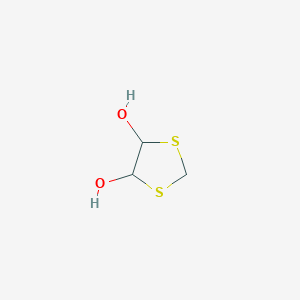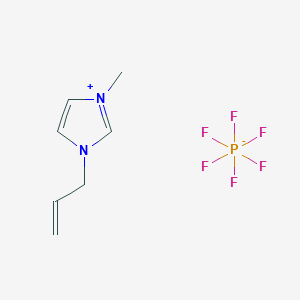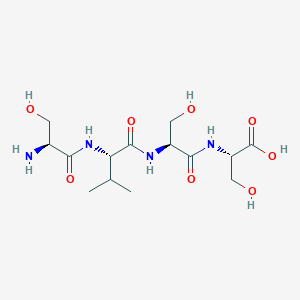![molecular formula C38H60O4 B12536545 4-[(11,11-Diethoxyundecyl)oxy]-4'-[(undec-10-en-1-yl)oxy]-1,1'-biphenyl CAS No. 815583-79-0](/img/structure/B12536545.png)
4-[(11,11-Diethoxyundecyl)oxy]-4'-[(undec-10-en-1-yl)oxy]-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl is a complex organic compound characterized by its biphenyl core structure with long alkyl chains substituted with ethoxy and alkenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl core. The alkyl chains are then introduced through etherification reactions. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The alkenyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to remove the double bonds in the alkenyl chains.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace the ethoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkenyl groups can yield epoxides, while reduction can produce saturated alkyl chains.
Aplicaciones Científicas De Investigación
4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of membrane dynamics due to its amphiphilic nature.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mecanismo De Acción
The mechanism by which 4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl exerts its effects is largely dependent on its structural properties. The long alkyl chains and biphenyl core allow it to interact with various molecular targets, such as lipid bilayers in biological membranes. These interactions can influence membrane fluidity and permeability, making the compound useful in studies of membrane-associated processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate
- 4-{[(11a)-3,20-Dioxopregn-4-en-11-yl]oxy}-4-oxobutanoic acid
Uniqueness
4-[(11,11-Diethoxyundecyl)oxy]-4’-[(undec-10-en-1-yl)oxy]-1,1’-biphenyl is unique due to its combination of ethoxy and alkenyl groups on the biphenyl core. This structural feature provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. In comparison, similar compounds may lack this balance, limiting their functionality in certain contexts.
Propiedades
Número CAS |
815583-79-0 |
|---|---|
Fórmula molecular |
C38H60O4 |
Peso molecular |
580.9 g/mol |
Nombre IUPAC |
1-(11,11-diethoxyundecoxy)-4-(4-undec-10-enoxyphenyl)benzene |
InChI |
InChI=1S/C38H60O4/c1-4-7-8-9-10-12-15-18-21-32-41-36-28-24-34(25-29-36)35-26-30-37(31-27-35)42-33-22-19-16-13-11-14-17-20-23-38(39-5-2)40-6-3/h4,24-31,38H,1,5-23,32-33H2,2-3H3 |
Clave InChI |
YMMWMZYZKHTNKB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCCCCC=C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


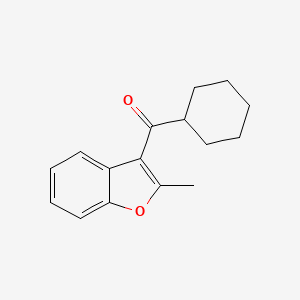
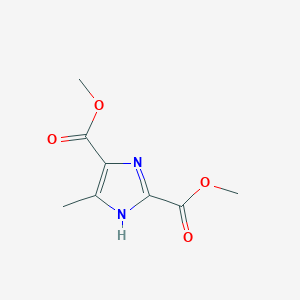

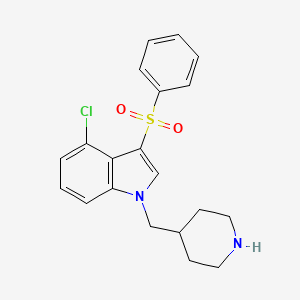
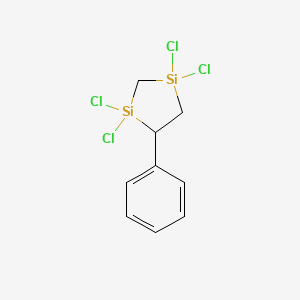
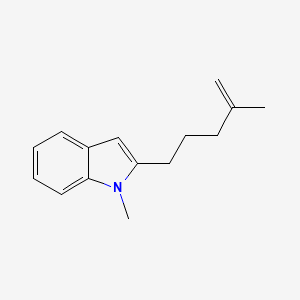
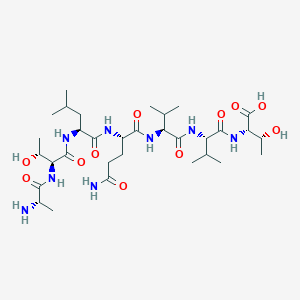
![Formamide, N-[(1S)-1-methyl-2-propynyl]-](/img/structure/B12536502.png)
![Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B12536506.png)
